molecular formula C14H13ClN2O4S B12740620 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester CAS No. 173908-38-8

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester

Cat. No.: B12740620
CAS No.: 173908-38-8
M. Wt: 340.8 g/mol
InChI Key: VPTUKIJZQGRZHS-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrole ring, a carboxylic acid group, and a sulfonamide linkage, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester typically involves multiple steps, including the formation of the pyrrole ring, introduction of the carboxylic acid group, and sulfonamide formation. Common synthetic routes may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Carboxylic Acid Group: This step may involve the oxidation of a methyl group attached to the pyrrole ring using oxidizing agents such as potassium permanganate or chromium trioxide.

    Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amino group of 2-amino-5-chlorophenyl with a sulfonyl chloride derivative.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide linkage makes it a potential candidate for enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes.

    Medicine: It may have potential as a drug candidate for treating diseases where sulfonamide-based drugs are effective, such as bacterial infections.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, 2-propenyl ester include:

    Sulfanilamide: A simple sulfonamide used as an antibacterial agent.

    Pyrrole-2-carboxylic acid: A basic pyrrole derivative with a carboxylic acid group.

    N-(2-chlorophenyl)sulfonamide: A compound with a similar sulfonamide linkage but different aromatic substitution.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.

Properties

CAS No.

173908-38-8

Molecular Formula

C14H13ClN2O4S

Molecular Weight

340.8 g/mol

IUPAC Name

prop-2-enyl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C14H13ClN2O4S/c1-2-8-21-14(18)12-4-3-7-17(12)22(19,20)13-9-10(15)5-6-11(13)16/h2-7,9H,1,8,16H2

InChI Key

VPTUKIJZQGRZHS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)N

Origin of Product

United States

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